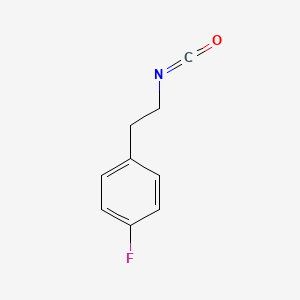
4-Fluorophenethyl isocyanate
Overview
Description
4-Fluorophenethyl isocyanate is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Li-ion Battery Performance Improvement
4-Fluorophenethyl isocyanate, as part of the aromatic isocyanate family, has been utilized in enhancing the performance of lithium-ion batteries. Specifically, this compound was found effective in reducing the initial irreversible capacities during the solid electrolyte interface formation on graphite surfaces. The presence of isocyanates like this compound in propylene carbonate-containing electrolytes showed a notable improvement in the cycleability of these batteries, attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on graphite (Zhang, 2006).
Detection of Gaseous Isocyanates
Recent research has highlighted the application of this compound in the development of fluorescent probes for detecting gaseous isocyanates in the air. This is particularly significant due to the hazardous nature of gaseous isocyanates to human health. The probe designed for this purpose changes fluorescence from orange to yellow-green in the presence of isocyanates, providing a sensitive and selective method for air quality monitoring (Chen et al., 2020).
Enhancing Polymer Properties
Isocyanates, including this compound, play a crucial role in the synthesis and modification of polymers. For instance, they are used in the modification of thermal expansion behavior of cured unsaturated polyester resins, leading to reduced expansion coefficients and higher glass transition temperatures. This modification is achieved through the formation of rigid bridges in the polymer, a reaction facilitated by the isocyanate groups (Aldrighetti et al., 2005).
Self-Healing Polymers
This compound has found its way into the innovative field of self-healing materials. Microcapsules containing reactive diisocyanate, a category to which this compound belongs, have been developed for use in self-healing polymers. These microcapsules, when incorporated into polymer matrices, can rupture upon mechanical stress, releasing the isocyanate to react with the polymer, thereby healing the material (Yang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanates, such as 4-Fluorophenethyl isocyanate, are highly reactive molecules that are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The primary interaction of isocyanates involves the reaction of the isocyanate group (N=C=O) with active hydrogen atoms present in other molecules. This reaction typically results in the formation of a covalent bond, producing a larger molecule .
Biochemical Pathways
The reaction of isocyanates with biological molecules can affect various biochemical pathways. For instance, if an isocyanate reacts with a protein, it can alter the protein’s structure and function, potentially affecting the biochemical pathways in which the protein is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of isocyanates would depend on their specific chemical structure, as well as the route of exposure. Generally, isocyanates can be absorbed through the skin, inhaled, or ingested, and can be distributed throughout the body .
Result of Action
The reaction of isocyanates with biological molecules can lead to various molecular and cellular effects. For example, if an isocyanate reacts with a protein in the body, it can potentially lead to an immune response .
Action Environment
Environmental factors such as temperature, humidity, and pH can influence the reactivity of isocyanates. For instance, higher temperatures can increase the rate of reaction of isocyanates .
Properties
IUPAC Name |
1-fluoro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCHHLBMDMJXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409786 | |
| Record name | 4-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65535-53-7 | |
| Record name | 4-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluorophenethyl isocyanate contribute to the properties of soft contact lenses?
A: The research article focuses on incorporating isocyanate groups, including this compound, into traditional hydrogel contact lens materials. The isocyanate group acts as a crosslinking agent with ethylene glycol dimethacrylate, reacting with other components like 2-hydroxyethyl methacrylate, methyl methacrylate, and methacrylic acid. [] This crosslinking process influences the physical properties of the resulting hydrogel material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)




